

# (5-Phenylpyridin-3-yl)boronic acid CAS number and properties

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## Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)boronic acid

Cat. No.: B1418821

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An In-Depth Technical Guide to **(5-Phenylpyridin-3-yl)boronic acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **(5-Phenylpyridin-3-yl)boronic acid**, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are instrumental in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

## Core Compound Identification and Physicochemical Properties

**(5-Phenylpyridin-3-yl)boronic acid** is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This unique structure makes it an invaluable synthon for introducing the 5-phenylpyridin-3-yl group into more complex molecular architectures.

## Key Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which ensures unambiguous identification in literature and commerce.

Identifier	Value
CAS Number	850991-38-7 <a href="#">[1]</a> <a href="#">[2]</a>
Chemical Name	(5-Phenylpyridin-3-yl)boronic acid <a href="#">[1]</a>
Synonyms	5-Phenyl-3-pyridinylboronic acid, 5- Phenylpyridine-3-boronic acid <a href="#">[3]</a>

## Physicochemical Data

The physical and chemical properties of a reagent are critical for its handling, reaction optimization, and storage. Boronic acids, in general, are mild Lewis acids that are typically stable and easy to handle.[\[4\]](#)

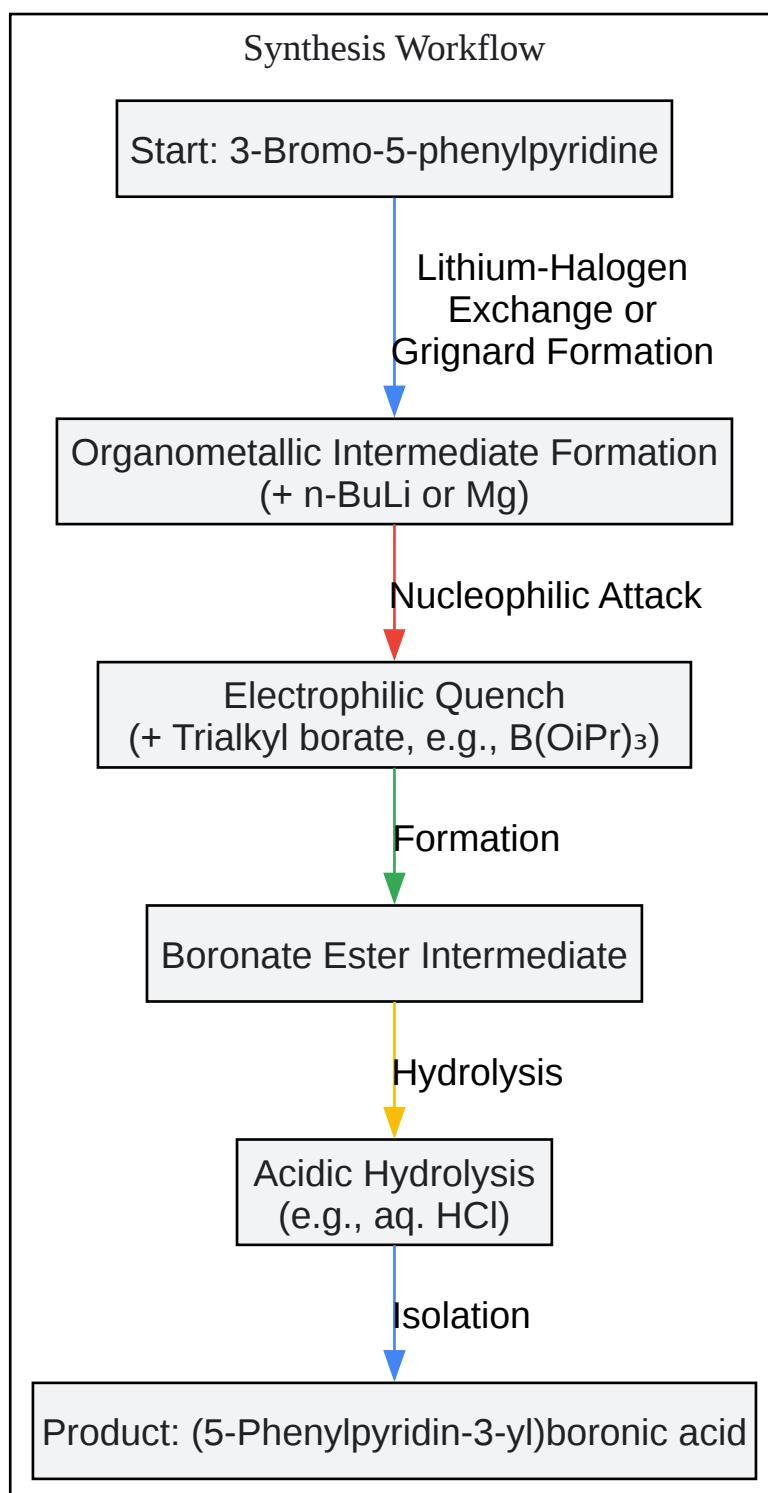
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	199.02 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid/powder	<a href="#">[6]</a>
Solubility	Generally soluble in polar organic solvents like diethyl ether and ethanol. Poorly soluble in nonpolar solvents like hexanes. <a href="#">[4]</a>	General boronic acid properties
Storage	Store in a dry, well-sealed container, often at refrigerated temperatures (2-8°C) to ensure long-term stability. <a href="#">[5]</a> <a href="#">[6]</a>	Supplier recommendations

## Synthesis of (5-Phenylpyridin-3-yl)boronic acid

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a borate ester, followed by acidic hydrolysis.[\[7\]](#)[\[8\]](#) For

**(5-Phenylpyridin-3-yl)boronic acid**, the synthesis would typically start from 3-bromo-5-phenylpyridine.

The rationale behind this pathway is the facile generation of a nucleophilic carbon at the 3-position of the pyridine ring via lithium-halogen exchange. This potent nucleophile then attacks the electrophilic boron atom of the trialkyl borate. The subsequent hydrolysis step is crucial for converting the boronate ester intermediate into the final boronic acid.



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Caption: Generalized synthetic workflow for **(5-Phenylpyridin-3-yl)boronic acid**.

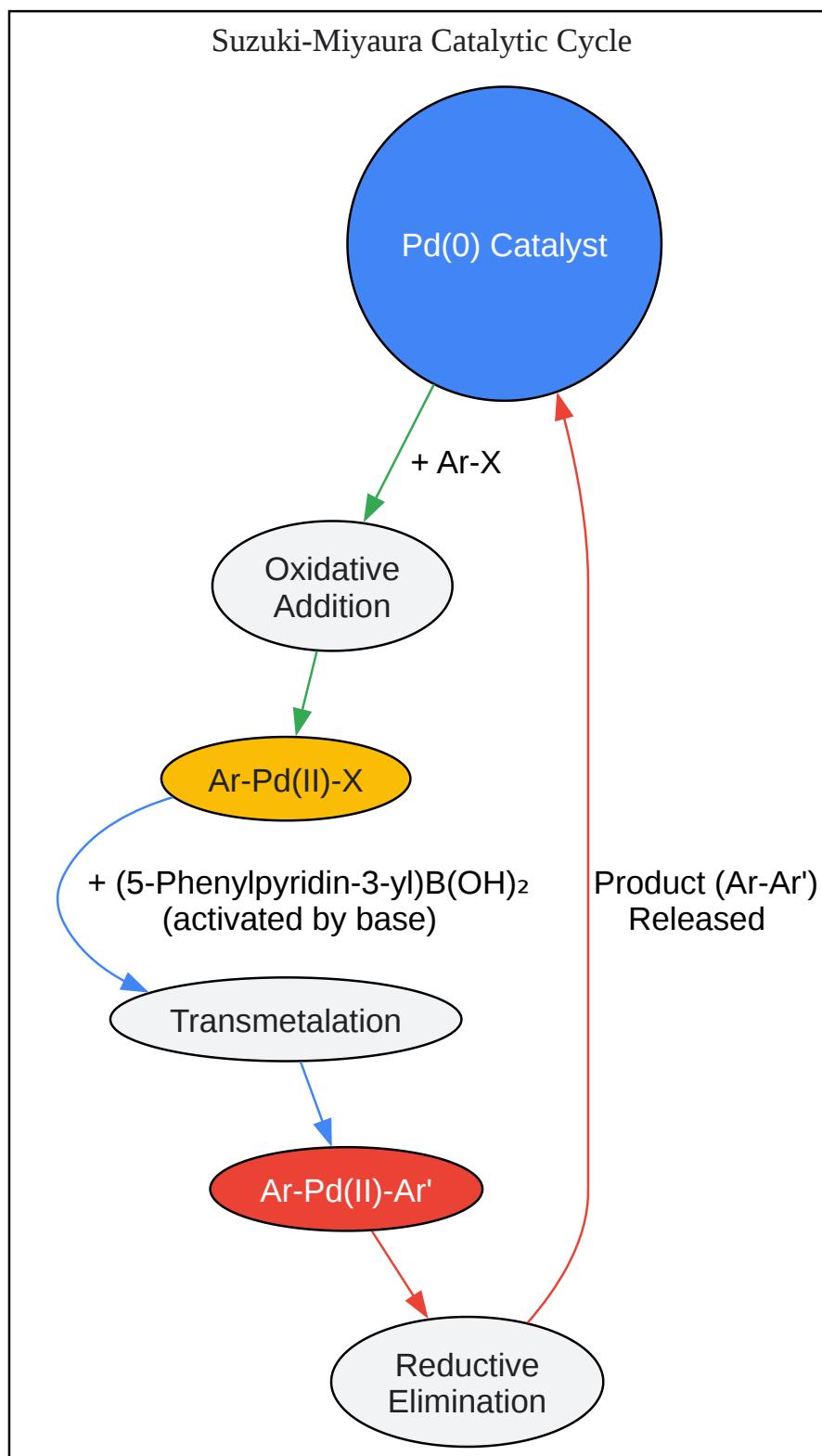
# Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(5-Phenylpyridin-3-yl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbon atoms with high efficiency and broad functional group tolerance.<sup>[9]</sup> Its significance in the pharmaceutical industry cannot be overstated, as it allows for the construction of complex biaryl and heteroaryl scaffolds that are common motifs in drug candidates.<sup>[10]</sup>

## Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions like homocoupling of the boronic acid or debromination of the halide partner.<sup>[9]</sup>

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the new C-C bond is poised to form.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Role in Drug Discovery and Medicinal Chemistry

Boronic acids have emerged from being niche reagents to indispensable tools in drug discovery.<sup>[11]</sup> The incorporation of a boronic acid functional group can enhance the potency and improve the pharmacokinetic profiles of drug candidates.<sup>[11]</sup> Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), contain a boronic acid moiety, underscoring their therapeutic relevance.<sup>[12][13]</sup>

**(5-Phenylpyridin-3-yl)boronic acid** serves as a vital building block for creating libraries of complex molecules for screening. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. The ability to easily install this scaffold via Suzuki-Miyaura coupling allows researchers to rapidly synthesize derivatives and explore structure-activity relationships (SAR) for targeted therapies in areas like oncology.<sup>[10]</sup>

## Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the coupling of **(5-Phenylpyridin-3-yl)boronic acid** with an aryl bromide. Optimization may be required for specific substrates.

## Materials and Reagents

- **(5-Phenylpyridin-3-yl)boronic acid** (1.1 - 1.2 equivalents)
- Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{Na}_2\text{CO}_3$ ) (2-3 equivalents)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)
- Reaction Vessel (e.g., Schlenk flask)
- Inert Atmosphere (Nitrogen or Argon)

## Step-by-Step Procedure

- Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **(5-Phenylpyridin-3-yl)boronic acid** (1.2 eq.), the chosen base (2.5 eq.), and the palladium catalyst (0.03 eq.).
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.
- Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up:
  - Cool the reaction to room temperature.
  - Dilute the mixture with an organic solvent like ethyl acetate and water.
  - Separate the organic layer. Wash sequentially with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.[9]
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[9]

## Conclusion

**(5-Phenylpyridin-3-yl)boronic acid** is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its robust performance in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for the construction of complex biaryl molecules. A thorough understanding of its properties, synthesis, and reaction protocols, as

outlined in this guide, empowers researchers to effectively utilize this reagent in the pursuit of novel scientific discoveries and the development of next-generation pharmaceuticals.

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